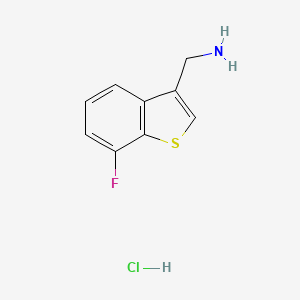![molecular formula C15H25NO4 B13507924 1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid](/img/structure/B13507924.png)
1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical processes. The compound is part of the decahydroquinoline family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction conditions may vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves large-scale reactions using flow microreactor systems. These systems allow for the continuous introduction of the tert-butoxycarbonyl group into various organic compounds, enhancing efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAH) are frequently used reducing agents.
Substitution: Reagents like trimethylsilyl iodide and methanol are used for Boc deprotection.
Major Products
The major products formed from these reactions include amines, alcohols, aldehydes, and various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and advanced materials
Mecanismo De Acción
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid involves the silylation of the carbonyl oxygen, followed by the elimination of tert-butyl iodide. This is followed by methanolysis of the silyl ester to form carbamic acid, which finally decarboxylates to yield the amine . The molecular targets and pathways involved depend on the specific application and the functional groups present in the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(Tert-butoxy)carbonyl]-decahydroquinoline-2-carboxylic acid .
- 1-[(Tert-butoxy)carbonyl]-decahydroquinoline-3-carboxylic acid .
- Di-tert-butyl dicarbonate (Boc anhydride) .
Uniqueness
1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid is unique due to its specific structure, which combines the Boc protecting group with the decahydroquinoline scaffold. This combination provides stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C15H25NO4 |
|---|---|
Peso molecular |
283.36 g/mol |
Nombre IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-8-4-5-10-9-11(13(17)18)6-7-12(10)16/h10-12H,4-9H2,1-3H3,(H,17,18) |
Clave InChI |
OXPYEHRHRGYJIP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC2C1CCC(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


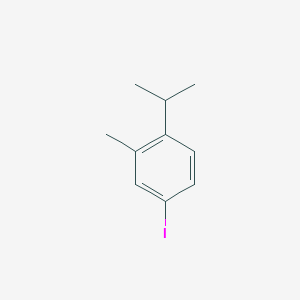
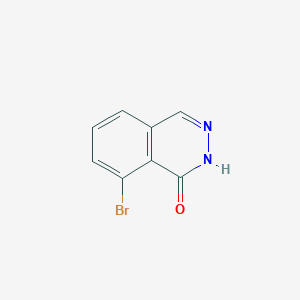
![benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B13507865.png)

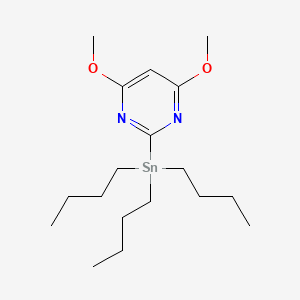
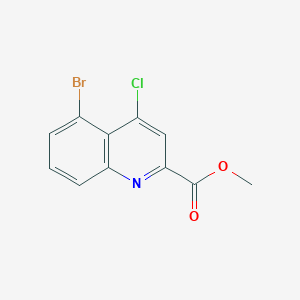
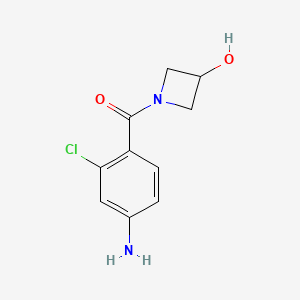
![(1R,5R,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13507892.png)
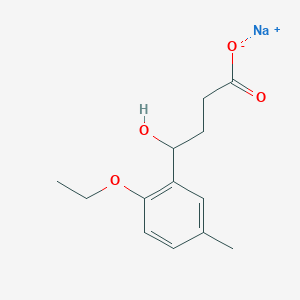
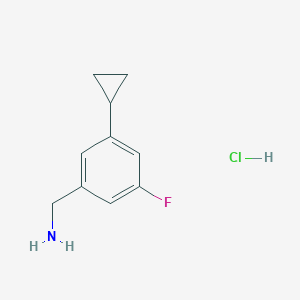
![7-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13507906.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide](/img/structure/B13507913.png)
![rac-tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B13507919.png)
